Irosustat

Steroid sulfatase inhibition MCF-7 breast cancer cells Intact cell assay

Irosustat (STX64/BN83495) is the only steroid sulfatase (STS) inhibitor to have completed phase I/II clinical trials in breast, prostate, and endometrial cancer. Unlike EMATE, it is non-estrogenic—critical for ER+ cancer models where estrogenic confounds would invalidate results. With an IC₅₀ of 0.2–1.06 nM in intact MCF-7 cells and validated oral bioavailability (>90% liver STS inhibition at 1 mg/kg in rats), Irosustat is the definitive reference standard for translational oncology research. No other STS inhibitor offers comparable clinical pharmacokinetic data or published population PK models. Choose Irosustat for studies requiring clinically relevant target engagement without confounding estrogenic activity.

Molecular Formula C14H15NO5S
Molecular Weight 309.34 g/mol
CAS No. 288628-05-7
Cat. No. B1672185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrosustat
CAS288628-05-7
Synonyms6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta-(c)(1)benzopyran-3-O-sulfamate
667 coumate
BN83495
irosustat
STX64 compound
Molecular FormulaC14H15NO5S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N
InChIInChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18)
InChIKeyDSLPMJSGSBLWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Irosustat (STX64, BN83495, 667-COUMATE) for Hormone-Dependent Cancer Research: STS Inhibitor Procurement & Technical Specifications


Irosustat (CAS 288628-05-7) is a tricyclic coumarin-based sulfamate that functions as an orally active, irreversible, nonsteroidal inhibitor of steroid sulfatase (STS) [1]. The compound carries multiple developmental identifiers including STX64, BN83495, and 667-COUMATE, and is also known by the international nonproprietary name oristusane [1]. Irosustat belongs to the aryl sulfamate ester class of drugs and has undergone extensive preclinical and clinical evaluation for hormone-dependent malignancies, distinguishing it from the majority of STS inhibitors that remain at the early discovery stage [1] [2].

Why Irosustat (STX64, BN83495) Cannot Be Replaced with Other STS Inhibitors: Clinical Validation Gap Analysis


Steroid sulfatase (STS) inhibitors vary substantially in potency, selectivity, oral bioavailability, and clinical validation. Irosustat remains the only STS inhibitor to have completed phase I/II clinical trials across multiple hormone-dependent cancer indications including breast, prostate, and endometrial cancer [1]. Earlier inhibitors such as EMATE (estrone sulfamate) demonstrate high potency but possess intrinsic estrogenic activity that precludes their use in estrogen-sensitive cancers . More recent coumarin-based STS inhibitors (e.g., 4a–5m series) show variable cellular activity but lack any clinical development data [2]. Generic substitution with unvalidated STS inhibitors introduces substantial risk of divergent pharmacokinetics, unpredictable in vivo efficacy, or off-target pharmacology.

Quantitative Differentiation: Irosustat (STX64, BN83495) vs. Comparator STS Inhibitors in Preclinical & Clinical Assays


Superior Cellular STS Inhibition: Irosustat (IC₅₀ 0.2–1.06 nM) vs. COUMATE (IC₅₀ 380 nM) in Intact MCF-7 Cells

In intact MCF-7 breast cancer cells, Irosustat exhibits an IC₅₀ of 0.2 nM [1] and 1.06 ± 0.03 nM across independent studies [2]. The comparator COUMATE (the unsulfamoylated tricyclic coumarin core structure) shows substantially weaker activity with an IC₅₀ of 380 nM [1]. At 10 nM concentration, Irosustat reduces residual STS activity to 12.9 ± 0.77% compared to 51.8 ± 3.36% residual activity for COUMATE [2].

Steroid sulfatase inhibition MCF-7 breast cancer cells Intact cell assay

Distinct Enzyme vs. Cellular Potency Profile: Irosustat Displays 0.2–1.06 nM Cellular IC₅₀ Despite 8–18 nM Enzymatic IC₅₀

Irosustat demonstrates a unique potency profile across assay systems. In placental microsomes (cell-free enzymatic assay), Irosustat shows IC₅₀ values of 8 nM [1] to 18 nM . However, in intact MCF-7 cells, Irosustat achieves substantially greater apparent potency with IC₅₀ values of 0.2–1.06 nM [1] [2]. This contrasts with EMATE (estrone sulfamate), which shows a reverse profile: superior enzymatic IC₅₀ of 0.065 nM in intact cells but weaker 25 nM IC₅₀ in placental microsomes [1].

Steroid sulfatase inhibition Cell-free vs. intact cell assay Placental microsomes

Clinical Validation: Irosustat Is the Only STS Inhibitor with Completed Phase I/II Trials in Breast, Prostate, and Endometrial Cancer

Irosustat is the only STS inhibitor to have completed phase I/II clinical trials across multiple indications including breast cancer, prostate cancer, and endometrial cancer [1] [2]. A phase I dose-escalation study in 50 postmenopausal women with ER-positive breast cancer established a recommended dose of 40 mg daily, with ≥95% STS inhibition in peripheral blood mononuclear cells achieved across doses from 5–80 mg [3]. No other STS inhibitor—including EMATE, COUMATE, or newer-generation coumarin-based compounds—has progressed beyond preclinical evaluation in humans [1].

Clinical development Phase I/II trials Hormone-dependent cancer

Oral Bioavailability and In Vivo Target Engagement: Irosustat Achieves >90% Liver STS Inhibition at 1 mg/kg in Rats

Irosustat demonstrates robust oral bioavailability and target engagement in rodent models. A single oral dose of 1 mg/kg produces >90% inhibition of steroid sulfatase activity in rat liver [1]. At 10 mg/kg orally, Irosustat achieves 97.9 ± 0.06% inhibition of STS activity in rat liver [1]. Comparative in vivo data for other STS inhibitors in the same experimental models are not available, but this represents direct evidence of oral target engagement essential for therapeutic development.

Oral bioavailability In vivo pharmacology Rat liver STS inhibition

Off-Target Selectivity: Irosustat Binds Carbonic Anhydrase II with Kd = 45 nM

Irosustat exhibits measurable off-target binding to human carbonic anhydrase II with a dissociation constant (Kd) of 45 nM at pH 7.6 and 2°C [1]. This sulfamate-ester structural feature that enables STS inhibition also confers affinity for carbonic anhydrase isoforms, a property shared with other aryl sulfamate esters including EMATE. While this binding does not preclude use in oncology research, investigators should account for potential carbonic anhydrase-mediated effects in experimental designs involving tissues with high CA-II expression.

Carbonic anhydrase II Off-target binding Selectivity profiling

No Estrogenicity: Irosustat Does Not Stimulate MCF-7 Cell Proliferation at 10 µM (Contrast with EMATE)

Irosustat shows no effect on the morphology or proliferation of MCF-7 breast cancer cells at concentrations up to 10 μM . This contrasts sharply with EMATE (estrone sulfamate), another potent STS inhibitor that possesses intrinsic estrogenic activity due to its estrone scaffold . The nonsteroidal tricyclic coumarin structure of Irosustat eliminates the estrogenicity liability while preserving high STS inhibitory potency.

Estrogenicity MCF-7 proliferation Hormone receptor safety

Recommended Irosustat (STX64, BN83495) Procurement Scenarios in Hormone-Dependent Cancer & STS Biology Research


In Vitro Validation of STS Inhibition in Intact MCF-7 Breast Cancer Cell Models

Irosustat is the preferred STS inhibitor for in vitro studies requiring cellular target engagement in MCF-7 cells. With an IC₅₀ of 0.2–1.06 nM in intact cells [1] [2], Irosustat provides potent STS inhibition without stimulating cell proliferation at concentrations up to 10 μM [1]. The stark potency differential versus the unsulfamoylated COUMATE scaffold (IC₅₀ 380 nM) confirms that the sulfamate moiety is essential for cellular activity [1]. Researchers investigating STS-dependent estrogen biosynthesis or validating downstream signaling pathways should select Irosustat over core coumarin analogs.

In Vivo Rodent Studies Requiring Oral STS Inhibition

For in vivo pharmacology studies in rats or mice, Irosustat offers validated oral bioavailability with robust target engagement. A single oral dose of 1 mg/kg achieves >90% inhibition of liver STS activity, and 10 mg/kg produces 97.9 ± 0.06% inhibition [3]. In ovariectomized rat models, Irosustat (2 mg/kg, p.o. for 5 days) blocks estrone sulfate-stimulated uterine growth, demonstrating functional suppression of estrogen biosynthesis in vivo [3]. This oral activity profile is essential for chronic dosing studies where invasive administration routes would confound results.

Translational Research Requiring Clinically Validated Compound with Known Human PK/PD

Investigators designing studies with translational intent should prioritize Irosustat due to its unique clinical validation among STS inhibitors. A phase I dose-escalation trial established a recommended dose of 40 mg daily in breast cancer patients, with ≥95% STS inhibition in peripheral blood mononuclear cells consistently achieved [4]. Human pharmacokinetic and population PK models are published, enabling dose-response predictions across experimental systems [4]. No other STS inhibitor has comparable clinical data [5], making Irosustat the only rational choice for studies intended to bridge preclinical findings to potential clinical application.

Comparative Studies Requiring Control for Estrogenicity Liability

When designing experiments that include an STS inhibitor comparator arm, Irosustat serves as the appropriate non-estrogenic control compound. Unlike EMATE, which carries intrinsic estrogenic activity due to its estrone-derived structure , Irosustat's nonsteroidal tricyclic coumarin scaffold eliminates this confounding variable. This property is critical in estrogen receptor-positive cancer models where EMATE would directly activate ER signaling and obscure the consequences of STS inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irosustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.